molecular formula C22H21NO4S2 B4615290 (5E)-5-[3-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one

(5E)-5-[3-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B4615290
M. Wt: 427.5 g/mol
InChI Key: HPZHFLVPEDXEJI-XSFVSMFZSA-N
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Description

(5E)-5-[3-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolidinone core, which is known for its biological activity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[3-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of appropriate aldehydes and thiosemicarbazides under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the thiazolidinone ring. Common solvents used in this synthesis include ethanol, methanol, and dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[3-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzylidene or thiazolidinone moieties using reagents like alkyl halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

(5E)-5-[3-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5E)-5-[3-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in key biological pathways, leading to its observed effects. For example, it may bind to and inhibit the activity of certain kinases or proteases, disrupting cellular processes and leading to therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their antidiabetic properties.

    Benzylidene derivatives: Often explored for their antimicrobial activity.

    Thiosemicarbazones: Investigated for their anticancer potential.

Uniqueness

(5E)-5-[3-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

(5E)-5-[(3-ethoxy-4-prop-2-enoxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO4S2/c1-4-12-27-18-11-6-15(13-19(18)26-5-2)14-20-21(24)23(22(28)29-20)16-7-9-17(25-3)10-8-16/h4,6-11,13-14H,1,5,12H2,2-3H3/b20-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPZHFLVPEDXEJI-XSFVSMFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)OC)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)C3=CC=C(C=C3)OC)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-5-[3-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 2
Reactant of Route 2
(5E)-5-[3-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 3
Reactant of Route 3
(5E)-5-[3-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 4
Reactant of Route 4
(5E)-5-[3-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 5
Reactant of Route 5
(5E)-5-[3-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 6
Reactant of Route 6
(5E)-5-[3-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one

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